molecular formula C12H22F2O B12570590 1,1-Difluorododecan-2-one CAS No. 193202-40-3

1,1-Difluorododecan-2-one

Cat. No.: B12570590
CAS No.: 193202-40-3
M. Wt: 220.30 g/mol
InChI Key: ITPSCJUJVOCZJB-UHFFFAOYSA-N
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Description

1,1-Difluorododecan-2-one is an organofluorine compound with the molecular formula C₁₂H₂₂F₂O This compound is characterized by the presence of two fluorine atoms attached to the first carbon of a dodecane chain, with a ketone functional group at the second carbon

Preparation Methods

The synthesis of 1,1-difluorododecan-2-one can be achieved through several synthetic routes. One common method involves the fluorination of dodecan-2-one using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired position. Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

1,1-Difluorododecan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1,1-difluorododecan-2-ol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions, such as nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Difluorododecan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.

    Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals due to their enhanced metabolic stability and bioavailability.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 1,1-difluorododecan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity and reactivity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of metabolic processes.

Comparison with Similar Compounds

1,1-Difluorododecan-2-one can be compared with other fluorinated ketones and dodecanes, such as:

    1,1-Difluoroethane: A simpler fluorinated compound used as a refrigerant and propellant.

    1,1-Difluorocyclopropane: Known for its applications in medicinal chemistry and materials science.

    1,1-Difluoroethyl chloride: Used as a difluoroethylating reagent in organic synthesis. The uniqueness of this compound lies in its longer carbon chain and specific functionalization, which imparts distinct chemical and physical properties compared to shorter-chain or cyclic fluorinated compounds.

Properties

CAS No.

193202-40-3

Molecular Formula

C12H22F2O

Molecular Weight

220.30 g/mol

IUPAC Name

1,1-difluorododecan-2-one

InChI

InChI=1S/C12H22F2O/c1-2-3-4-5-6-7-8-9-10-11(15)12(13)14/h12H,2-10H2,1H3

InChI Key

ITPSCJUJVOCZJB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)C(F)F

Origin of Product

United States

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